molecular formula C8H6ClN5 B13256117 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine CAS No. 1303968-02-6

2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine

Cat. No.: B13256117
CAS No.: 1303968-02-6
M. Wt: 207.62 g/mol
InChI Key: JLKMXSJVSADARN-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine typically involves the reaction of 4-chloropyridine with cyanuric chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom on the cyanuric chloride is replaced by the amino group from the 4-chloropyridine. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine exhibits unique properties due to the presence of the pyridyl group. This group enhances its ability to participate in π-π stacking interactions and hydrogen bonding, making it more versatile in various applications. Additionally, the triazine ring provides stability and rigidity to the molecule, further contributing to its unique characteristics .

Properties

CAS No.

1303968-02-6

Molecular Formula

C8H6ClN5

Molecular Weight

207.62 g/mol

IUPAC Name

4-chloro-6-pyridin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H6ClN5/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H,(H2,10,12,13,14)

InChI Key

JLKMXSJVSADARN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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